molecular formula C8H7ClO2 B14026696 4-Chloro-2,3-dihydrobenzofuran-3-ol

4-Chloro-2,3-dihydrobenzofuran-3-ol

Cat. No.: B14026696
M. Wt: 170.59 g/mol
InChI Key: MLLQOPXCZYMFEX-UHFFFAOYSA-N
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Description

4-Chloro-2,3-dihydrobenzofuran-3-ol is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a chlorine atom at the 4-position and a hydroxyl group at the 3-position of the dihydrobenzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2,3-dihydrobenzofuran-3-ol can be achieved through several synthetic routes. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions, followed by chlorination at the 4-position. Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions typically require the use of strong bases such as sodium hydroxide or potassium carbonate and may involve transition-metal catalysis for improved yields .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification through column chromatography. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,3-dihydrobenzofuran-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or thiols . Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit different biological and chemical properties. For example, oxidation of the hydroxyl group can yield benzofuran-3-one, while substitution of the chlorine atom can produce a wide range of functionalized benzofurans .

Mechanism of Action

Properties

Molecular Formula

C8H7ClO2

Molecular Weight

170.59 g/mol

IUPAC Name

4-chloro-2,3-dihydro-1-benzofuran-3-ol

InChI

InChI=1S/C8H7ClO2/c9-5-2-1-3-7-8(5)6(10)4-11-7/h1-3,6,10H,4H2

InChI Key

MLLQOPXCZYMFEX-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(O1)C=CC=C2Cl)O

Origin of Product

United States

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